molecular formula C11H9ClN6 B11855426 (6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine CAS No. 5414-04-0

(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine

Cat. No.: B11855426
CAS No.: 5414-04-0
M. Wt: 260.68 g/mol
InChI Key: NGCHEXGZYWLJNS-UHFFFAOYSA-N
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Description

(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine is a chemical compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer properties. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-1-phenylpyrazolo[3,4-d]pyrimidine with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of (6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound can prevent the phosphorylation of key substrates, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain biological targets. This unique structure allows for more effective inhibition of CDKs and other enzymes, making it a promising candidate for drug development .

Properties

CAS No.

5414-04-0

Molecular Formula

C11H9ClN6

Molecular Weight

260.68 g/mol

IUPAC Name

(6-chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine

InChI

InChI=1S/C11H9ClN6/c12-11-15-9(17-13)8-6-14-18(10(8)16-11)7-4-2-1-3-5-7/h1-6H,13H2,(H,15,16,17)

InChI Key

NGCHEXGZYWLJNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC(=NC(=C3C=N2)NN)Cl

Origin of Product

United States

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